molecular formula C8H8N2O B8802358 2-Hydroxy-6-ethylpyridine-3-carbonitrile

2-Hydroxy-6-ethylpyridine-3-carbonitrile

Cat. No.: B8802358
M. Wt: 148.16 g/mol
InChI Key: JXZCCQLLOFMMSL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-ethylpyridine-3-carbonitrile is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position, an ethyl (-CH2CH3) substituent at the 6-position, and a cyano (-CN) group at the 3-position (molecular formula: C8H8N2O, molecular weight: 164.16 g/mol).

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-ethyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-7-4-3-6(5-9)8(11)10-7/h3-4H,2H2,1H3,(H,10,11)

InChI Key

JXZCCQLLOFMMSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects at the 2-Position
  • 2-Chloro-6-ethylpyridine-3-carbonitrile (CAS 191220-22-1, C8H7ClN2, MW 166.61 g/mol): The chlorine atom at the 2-position increases molecular weight compared to the hydroxyl analog and imparts electrophilicity, making it a versatile intermediate in Suzuki couplings or nucleophilic substitutions. Applications: Widely used in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals due to its reactivity .
  • However, it may reduce stability under acidic conditions compared to the chloro analog.
Substituent Effects at the 6-Position
  • 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 64169-92-2, C7H6N2O2, MW 150.14 g/mol): Features a methyl group at the 2-position and an oxo (=O) group at the 6-position. Applications: Primarily used as a laboratory chemical for heterocyclic synthesis .
  • 1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 87388-23-6, C13H11N3O , MW 225.25 g/mol):

    • Incorporates a phenyl ring at the 6-position, which enhances lipophilicity and π-π stacking interactions. This structural feature is advantageous in materials science and drug design .

Physicochemical and Reactivity Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
2-Hydroxy-6-ethylpyridine-3-carbonitrile Not provided C8H8N2O 164.16 2-OH, 6-Ethyl Hydrogen-bond donor; drug intermediate
2-Chloro-6-ethylpyridine-3-carbonitrile 191220-22-1 C8H7ClN2 166.61 2-Cl, 6-Ethyl Electrophilic intermediate
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 64169-92-2 C7H6N2O2 150.14 2-Me, 4-OH, 6-Oxo Lab chemical for fused heterocycles
2-Chloro-6-phenylpyridine-3-carbonitrile Not provided C12H7ClN2 214.65 2-Cl, 6-Phenyl Planar structure; high aromaticity
Key Observations :
  • Electron Effects : Chloro substituents (e.g., 2-Chloro-6-ethylpyridine-3-carbonitrile) enhance electrophilicity, favoring cross-coupling reactions, while hydroxyl groups promote hydrogen bonding and solubility.
  • Aromaticity : X-ray crystallography of 2-chloro-6-phenylpyridine-3-carbonitrile reveals near-planar geometry and preserved aromaticity despite bulky substituents . The hydroxyl analog likely exhibits similar planarity but with altered electronic properties.

Q & A

Q. What statistical approaches validate the significance of biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report standard deviations (≥3 replicates) and use ANOVA for cross-group comparisons .

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